4-Bromo-6-(1-phenoxyethyl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(1-phenoxyethyl)pyrimidine involves weak intermolecular forces like π···π, CH···π interactions along with Br···Br interaction . A DFT computational exploration of the optimized molecular geometry closely correlated with that of the crystal geometry .Scientific Research Applications
Antiviral Activity and Biological Evaluation
One study detailed the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibited marked inhibitory activity against retroviruses, demonstrating the potential of pyrimidine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). This study showcases the application of pyrimidine derivatives in developing compounds with specific biological activities.
Analgesic, Anti-pyretic, and DNA Cleavage Activities
Another research explored novel pyrimidine derivatives of the coumarin moiety for their analgesic, anti-pyretic, and DNA cleavage activities. The study found that certain compounds exhibited significant analgesic and anti-pyretic activities, comparable with standard drugs, and increased DNA cleavage activities, highlighting the therapeutic potential of pyrimidine derivatives (Keri, Hosamani, Shingalapur, & Hugar, 2010).
Photochemical Studies
Research on the photochemical behavior of pyrimidine derivatives, including the measurement of pyrimidine (6-4) photoproducts in DNA, presents an application in understanding DNA damage and repair mechanisms. These studies provide insights into the sequence effect on the formation of bipyrimidine (6-4) photoproducts, relevant in fields like photobiology and the development of photoprotective agents (Douki, Voituriez, & Cadet, 1995).
Synthesis of Novel Compounds
The synthesis of novel pyrimidine derivatives, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, demonstrates the chemical versatility and potential applications of these compounds in creating materials with desired properties. This includes scalable synthesis methods for intermediates useful in further chemical transformations (Bugge, Skjønsfjell, Willumsen, Sundby, & Hoff, 2014).
Antimicrobial and Antinociceptive Effects
Studies on the synthesis and evaluation of substituted pyrimidines for antibacterial and antinociceptive effects underscore the medicinal chemistry applications of pyrimidine derivatives. These compounds have been shown to exhibit antimicrobial activity against various strains and significant antinociceptive responses, suggesting their potential as therapeutic agents (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
Electronic and Optical Properties
Research into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives highlights the relevance of pyrimidine compounds in materials science, especially for applications in nonlinear optics and electronic devices. This area explores the structural parameters and electronic properties of pyrimidine derivatives, indicating their potential in developing new materials with desirable electronic and optical characteristics (Hussain et al., 2020).
Future Directions
Pyrimidines, including 4-Bromo-6-(1-phenoxyethyl)pyrimidine, have been recognized as valuable compounds in the treatment of various diseases, including cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The future direction in this field is likely to involve the development of more potent and efficacious drugs with pyrimidine scaffold .
Mechanism of Action
Target of Action
It is known that pyrimidine analogues play a significant role in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, pyrimidine analogues are known to participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Pyrimidine biosynthesis is a critical pathway affected by pyrimidine analogues . This pathway is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells, and the pathway has been linked to the etiology or treatment of several disorders .
Result of Action
It is known that dysfunction of pyrimidine metabolism is closely related to cancer progression .
Action Environment
The action, efficacy, and stability of 4-Bromo-6-(1-phenoxyethyl)pyrimidine can be influenced by various environmental factors . For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-bromo-6-(1-phenoxyethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXVOWXQWKRZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=N1)Br)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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